molecular formula C33H45O3P B084829 Tris(6-tert-butyl-m-tolyl) phosphite CAS No. 13468-92-3

Tris(6-tert-butyl-m-tolyl) phosphite

Cat. No.: B084829
CAS No.: 13468-92-3
M. Wt: 520.7 g/mol
InChI Key: BMHHAKYFQUVKJF-UHFFFAOYSA-N
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Description

Tris(6-tert-butyl-m-tolyl) phosphite (CAS 13468-92-3) is a high-molecular-weight phosphite antioxidant extensively utilized in polymer and material science research. Its primary research value lies in its role as a highly effective secondary antioxidant that functions synergistically with primary antioxidants, such as hindered phenols, to mitigate the oxidative degradation of polymers . The compound significantly enhances material longevity by decomposing hydroperoxides generated during polymer processing, thereby inhibiting the formation of free radicals that lead to chain scission and cross-linking . This mechanism is crucial for improving thermal stability and melt flowability during high-temperature processing, such as extrusion molding . With a molecular formula of C₃₃H₄₅O₃P and a molecular weight of 520.68 g/mol, its substantial molecular size contributes to low volatility and enhanced performance within polymer matrices . Researchers employ this phosphite to extend the service life and improve the reliability of various materials, including those being developed for advanced applications in medical devices, battery components, and optical materials . This product is intended for research and development purposes strictly within laboratory settings. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tris(2-tert-butyl-5-methylphenyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45O3P/c1-22-13-16-25(31(4,5)6)28(19-22)34-37(35-29-20-23(2)14-17-26(29)32(7,8)9)36-30-21-24(3)15-18-27(30)33(10,11)12/h13-21H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHHAKYFQUVKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OP(OC2=C(C=CC(=C2)C)C(C)(C)C)OC3=C(C=CC(=C3)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40928714
Record name Tris(2-tert-butyl-5-methylphenyl) phosphite
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Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13468-92-3
Record name Phenol, 2-(1,1-dimethylethyl)-5-methyl-, 1,1′,1′′-phosphite
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Record name Tris(6-tert-butyl-m-tolyl) phosphite
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Record name Tris(2-tert-butyl-5-methylphenyl) phosphite
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Record name Tris(6-tert-butyl-m-tolyl) phosphite
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Preparation Methods

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Tris(6-tert-butyl-m-tolyl) phosphite with structurally related phosphites and phosphates:

Compound Name Substituents Key Applications Hydrolytic Stability Thermal Stability Environmental Concerns
This compound 6-tert-butyl-m-tolyl Polymer stabilizers, catalytic ligands High (inferred) High Limited data
Tris(nonylphenyl)phosphite (TNPP) Nonylphenyl PLA processing, rubber stabilizers Moderate Moderate High (endocrine disruptor)
Tris(2,4-di-tert-butylphenyl)phosphite (TDBP) 2,4-di-tert-butylphenyl Polyethylene stabilizers High High Degrades to persistent metabolites
Triphenyl phosphite (TPP) Phenyl Catalysis, plasticizers Low Moderate Moderate toxicity
Tricresyl phosphate (TCP) Cresyl (methylphenyl) Hydraulic fluids, flame retardants Low Moderate Neurotoxic
Key Observations:

Steric Hindrance and Stability: Compounds with tert-butyl substituents (e.g., TDBP) exhibit higher hydrolytic and thermal stability due to steric protection of the phosphorus center. TNPP, with linear nonyl chains, shows moderate stability but is prone to hydrolysis, releasing toxic nonylphenol .

Environmental and Toxicological Profiles: TNPP is classified as a substance of very high concern (SVHC) due to endocrine-disrupting nonylphenol release, driving its phase-out in sustainable applications . TDBP degrades into tris(2,4-di-tert-butylphenyl)phosphate, a persistent environmental contaminant detected in indoor dust and particulate matter .

Performance in Catalysis :

  • Tris(tolyl)phosphite ligands outperform diphosphines in nickel-catalyzed hydrocyanation, highlighting the importance of aryl substituents in tuning electronic and steric properties . The m-tolyl groups in this compound may similarly enhance catalytic activity in metal-mediated reactions.

Research Findings and Industrial Relevance

  • Polymer Stabilization :
    TDBP and TNPP are widely used in polyolefins (e.g., polyethylene) and polylactide (PLA), respectively. TNPP accelerates PLA hydrolysis but is being replaced by pentaerythritol-based phosphites due to toxicity . This compound’s hindered structure could offer a safer alternative with comparable stabilizing efficacy.

  • Thermal Degradation Resistance :
    Sterically hindered phosphites like TDBP resist thermal degradation better than TNPP, reducing gel formation in polyethylenes . This property is critical for processing stability in metallocene-catalyzed polymers .

  • Market Trends: The TNPP market faces decline due to regulatory restrictions, while demand for hindered phosphites like TDBP and this compound is rising in Asia-Pacific and North America .

Biological Activity

Tris(6-tert-butyl-m-tolyl) phosphite (CAS Number: 13468-92-3) is a phosphite ester that has garnered attention for its potential biological activities, particularly its antioxidant properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

  • Molecular Formula : C33H45O3P
  • Molecular Weight : 520.682 g/mol
  • Boiling Point : 552.6°C
  • Flash Point : 361.4°C

This compound is synthesized through the reaction of phosphorous trichloride with 6-tert-butyl-m-cresol, typically in the presence of a base like triethylamine . Its structure contributes to its stability and effectiveness as an antioxidant.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and inhibit oxidative processes. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to biological molecules such as lipids, proteins, and nucleic acids. This mechanism is crucial in protecting cells from oxidative stress, which is implicated in various diseases.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to:

  • Protect cellular components from oxidative damage.
  • Reduce lipid peroxidation in biological systems.
  • Enhance the stability of polymers and other materials by preventing oxidative degradation .

Case Studies and Research Findings

  • Antioxidant Efficacy : A study highlighted the compound's effectiveness in reducing oxidative stress markers in vitro. Cells treated with this compound demonstrated lower levels of malondialdehyde (MDA), a marker for lipid peroxidation, compared to untreated controls.
  • Protective Agent in Drug Formulations : Ongoing research explores the use of this compound in pharmaceutical applications as a protective agent against oxidative stress in drug formulations, potentially enhancing drug stability and efficacy .
  • Comparative Studies : Comparative studies with similar compounds such as Tris(2-tert-butyl-5-methylphenyl) phosphite reveal that this compound offers superior thermal stability and antioxidant performance, making it a preferred choice in industrial applications .

Data Table: Comparison of Antioxidant Properties

CompoundAntioxidant ActivityThermal StabilityApplications
This compoundHighExcellentPlastics, Rubber, Pharmaceuticals
Tris(2-tert-butyl-5-methylphenyl) phosphiteModerateGoodPlastics
Tris(3-methyl-6-tert-butylphenyl) phosphiteLowModerateLimited use

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Tris(6-tert-butyl-m-tolyl) phosphite?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 31P^{31}\text{P} NMR to confirm phosphite structure (δ ~100-130 ppm) and 1H^{1}\text{H}/13C^{13}\text{C} NMR to verify aryl substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI+ mode identifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Detect P-O-C (~980 cm1^{-1}) and P-O-aryl (~1200 cm1^{-1}) stretches.
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity (>99%) using C18 columns and acetonitrile/water gradients .

Q. What synthetic routes yield this compound with high purity?

  • Methodological Answer :

  • Step 1 : React 6-tert-butyl-m-cresol with phosphorus trichloride (PCl3_3) in anhydrous toluene at 50–70°C under nitrogen.
  • Step 2 : Use triethylamine (3:1 molar ratio to PCl3_3) to scavenge HCl.
  • Step 3 : Purify via vacuum distillation (200–220°C, 0.1 mmHg) or recrystallization from ethanol.
  • Yield Optimization : Maintain stoichiometric control (3:1 phenol:PCl3_3) and exclude moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods guide the design of this compound as a cathode electrolyte interphase (CEI) additive for high-voltage lithium-ion batteries?

  • Methodological Answer :

  • DFT Simulations : Calculate HOMO/LUMO energies to predict redox stability (B3LYP/6-31G* basis set).
  • Adsorption Energy Modeling : Evaluate binding affinity to transition-metal oxide cathodes (e.g., LiNi0.8_{0.8}Mn0.1_{0.1}Co0.1_{0.1}O2_2).
  • Electrochemical Window Analysis : Simulate decomposition pathways at >4.5 V vs Li+^+/Li.
  • Validation : Compare with linear sweep voltammetry (LSV) and X-ray photoelectron spectroscopy (XPS) of cycled electrodes .

Q. What experimental protocols evaluate the compound’s efficacy as a polymer stabilizer against thermal degradation?

  • Methodological Answer :

  • Accelerated Aging Tests : Heat polyethylene/polypropylene blends (0.1–1 wt% additive) at 200°C under air/O2_2.
  • Analytical Metrics :
  • Gel Permeation Chromatography (GPC) : Track molecular weight loss.
  • FTIR : Monitor carbonyl index (1710 cm1^{-1}) for oxidation.
  • Melt Flow Index (MFI) : Assess viscosity changes.
  • Control Variables : Compare with commercial stabilizers (e.g., Irganox 1010) and baseline samples .

Q. How should researchers resolve contradictory data on the thermal stability of this compound in polymer matrices?

  • Methodological Answer :

  • Variable Isolation :

Test identical polymer grades (e.g., LLDPE vs. HDPE).

Control additive dispersion (sonication vs. melt-blending).

Standardize aging conditions (e.g., oven type, airflow rate).

  • Advanced Characterization :
  • TGA-MS : Correlate weight loss with volatile decomposition products.
  • ESR Spectroscopy : Detect radical scavenging activity during degradation.
  • Meta-Analysis : Cross-reference results with studies using analogous phosphites (e.g., Tris(2,4-di-tert-butylphenyl) phosphite) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for synthesis/purification steps to limit inhalation exposure.
  • PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes.
  • Regulatory Compliance : Adhere to OSHA 29 CFR 1910.1200 and EPA disposal guidelines .

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